N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
Description
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is a complex organic compound that features a unique combination of benzodioxepin and benzofuran structures
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C21H23NO5/c1-13-8-15-9-14(4-5-17(15)27-13)21(23)22-12-16-10-19-20(11-18(16)24-2)26-7-3-6-25-19/h4-5,9-11,13H,3,6-8,12H2,1-2H3,(H,22,23) |
InChI Key |
MQYWGJINIVWMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)NCC3=CC4=C(C=C3OC)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxepin and benzofuran intermediates. These intermediates are then coupled through a series of reactions involving methylation, amide formation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The unique structural features of this compound make it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide: shares similarities with other benzodioxepin and benzofuran derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
